molecular formula C5H10O3<br>(C2H5O)2CO<br>C5H10O3 B041859 Diethyl carbonate CAS No. 105-58-8

Diethyl carbonate

Cat. No. B041859
CAS RN: 105-58-8
M. Wt: 118.13 g/mol
InChI Key: OIFBSDVPJOWBCH-UHFFFAOYSA-N
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Patent
US07435842B2

Procedure details

Into a 10-ml high pressure reactor (manufactured and sold by Thar Designs Inc., U.S.A) equipped with a valve were charged 1.48 g (4 mmol) of dibutyltin dibutoxide (manufactured and sold by Aldrich, U.S.A.), 2.22 g (30 mmol) of butanol (manufactured and sold by Wako Pure Chemical Industries Ltd., Japan; a dehydrated grade), 1.38 g (30 mmol) of ethanol (manufactured and sold by Wako Pure Chemical Industries Ltd., Japan; a dehydrated grade) and a SUS ball (which was for use in stirring the contents of the reactor). The inside of the reactor was cooled to about −68° C. with a dry ice/ethanol mixture. Then, from a carbon dioxide gas bomb, 2.0 g of a high purity carbon dioxide gas, the pressure of which was lowered to about 2 MPa by means of a pressure regulator connected to the carbon dioxide gas bomb, was gently introduced into the high pressure reactor. Thereafter, the reactor was placed in an oil bath which was maintained at 150° C., and shaken for 22 hours. After that period, the inside of the reactor was cooled to about 20° C., and the internal pressure of the reactor was returned to atmospheric pressure by gently purging an excess amount of the carbon dioxide gas, thereby obtaining a transparent reaction mixture. In the reaction mixture, ethylbutyl carbonate, dibutyl carbonate and diethyl carbonate were obtained in yields of 25%, 10% and 6%, respectively.
Name
dibutyltin dibutoxide
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH2:3][CH2:4][CH3:5].[O-:6][CH2:7][CH2:8][CH2:9][CH3:10].[CH2:11]([Sn+2]CCCC)[CH2:12][CH2:13][CH3:14].[CH2:20]([OH:24])CCC.C(O)C.[C:28](=[O:30])=[O:29].C(O)C.[C:34](=[O:36])=[O:35]>>[C:28](=[O:29])([O-:30])[O:1][CH:2]([CH2:9][CH3:10])[CH2:3][CH2:4][CH3:5].[C:34](=[O:35])([O:36][CH2:11][CH2:12][CH2:13][CH3:14])[O:1][CH2:2][CH2:3][CH2:4][CH3:5].[C:20](=[O:24])([O:1][CH2:2][CH3:3])[O:6][CH2:7][CH3:8] |f:0.1.2,5.6|

Inputs

Step One
Name
dibutyltin dibutoxide
Quantity
1.48 g
Type
reactant
Smiles
[O-]CCCC.[O-]CCCC.C(CCC)[Sn+2]CCCC
Name
Quantity
2.22 g
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
in stirring the contents of the reactor)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 10-ml high pressure reactor (manufactured and sold by Thar Designs Inc., U.S.A) equipped with a valve
ADDITION
Type
ADDITION
Details
was gently introduced into the high pressure reactor
CUSTOM
Type
CUSTOM
Details
Thereafter, the reactor was placed in an oil bath
STIRRING
Type
STIRRING
Details
shaken for 22 hours
Duration
22 h
WAIT
Type
WAIT
Details
After that period
TEMPERATURE
Type
TEMPERATURE
Details
the inside of the reactor was cooled to about 20° C.
CUSTOM
Type
CUSTOM
Details
by gently purging an excess amount of the carbon dioxide gas
CUSTOM
Type
CUSTOM
Details
obtaining a transparent reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C(OC(CCC)CC)([O-])=O
Name
Type
product
Smiles
C(OCCCC)(OCCCC)=O
Name
Type
product
Smiles
C(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.